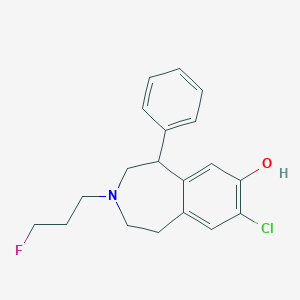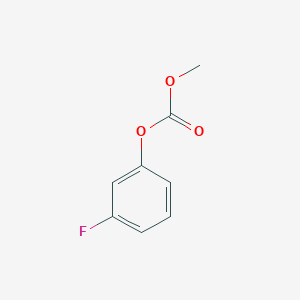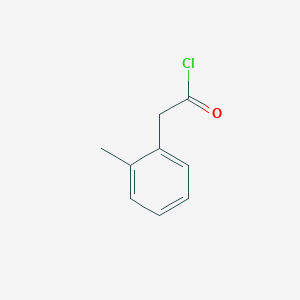
o-Tolyl-acetyl chloride
Descripción general
Descripción
O-Tolyl-acetyl chloride is a chemical compound with the molecular formula C9H9ClO . It is also known by other synonyms such as 2-(2-methylphenyl)acetyl chloride .
Molecular Structure Analysis
The molecular structure of o-Tolyl-acetyl chloride consists of 11 heavy atoms . The molecule has a molecular weight of 168.62 g/mol . The InChIKey of the compound is FKMIBYMTHOJWCY-UHFFFAOYSA-N .Chemical Reactions Analysis
Acyl chlorides, such as o-Tolyl-acetyl chloride, are extremely reactive. They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
O-Tolyl-acetyl chloride has a molecular weight of 168.62 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų .Aplicaciones Científicas De Investigación
Acetylation in Cyclodextrines
Grachev et al. (2011) studied the application of acetyl chloride in preparing silyl derivatives of α- and β-cyclodextrines. This method enabled the acetylation of secondary hydroxy groups with the ability to precisely attribute acetyl groups to specific carbon atoms in carbohydrate fragments using NMR spectroscopy (Grachev et al., 2011).
Synthesis of Phosphonic Acid Derivatives
Yuan et al. (1991) utilized acetyl chloride in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This synthesis involved a three-component condensation reaction, demonstrating the versatility of acetyl chloride in organic synthesis (Yuan, Chen, & Wang, 1991).
Impact on UV Oxidative Systems
Baycan et al. (2007) explored the effects of chloride ion concentration on UV oxidation treatment, with relevance to the impact of different chloride compounds, such as acetyl chloride, in wastewater treatment processes (Baycan, Thomanetz, & Şengül, 2007).
Thermochemical Ablation Studies
Cressman and Jahangir (2013) investigated the use of acetyl chloride in tissue ablation, demonstrating its potential in thermochemical ablation techniques using a single reagent (Cressman & Jahangir, 2013).
Wet Electrolytic Oxidation in Wastewater Treatment
Serikawa et al. (2000) conducted studies on the wet electrolytic oxidation of organics, including the role of chloride compounds like acetyl chloride, in converting pollutants to non-harmful substances (Serikawa et al., 2000).
Photo-Electrochemical Mineralization of Organic Acids
Shih, Chen, and Huang (2014) examined the photo-electrochemical process in the presence of chloride ions, relevant to the study of acetyl chloride's impact on environmental systems (Shih, Chen, & Huang, 2014).
Fries Rearrangement Studies
Cullinane, Edwards, and Bailey‐Wood (2010) researched the Fries rearrangement of o-tolyl acetate, a process closely related to the chemical behavior of o-Tolyl-acetyl chloride (Cullinane, Edwards, & Bailey‐Wood, 2010).
Osmium Boryl Complex Syntheses
Rickard et al. (1998) explored the treatment of Os(Bcat)Cl(CO)(PPh3)2 with acetyl chloride, contributing to the understanding of acetyl chloride's role in complex chemical syntheses (Rickard et al., 1998).
Safety And Hazards
O-Tolyl-acetyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While the future directions of o-Tolyl-acetyl chloride are not explicitly mentioned in the retrieved sources, it’s worth noting that indole derivatives, which are structurally related to o-Tolyl-acetyl chloride, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Furthermore, modern strategies for catalytic nucleophilic substitutions, which could potentially involve o-Tolyl-acetyl chloride, are a flourishing and reviving area of research .
Propiedades
IUPAC Name |
2-(2-methylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMIBYMTHOJWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375272 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyl-acetyl chloride | |
CAS RN |
10166-09-3 | |
| Record name | o-tolyl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10166-09-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

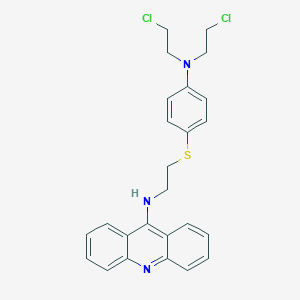
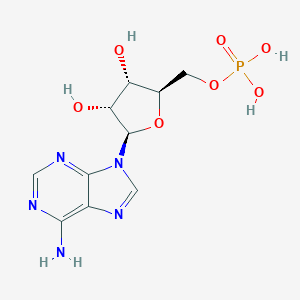
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
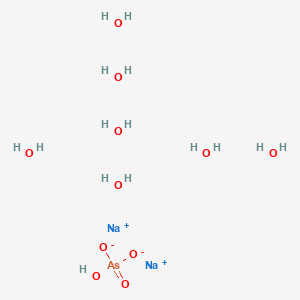
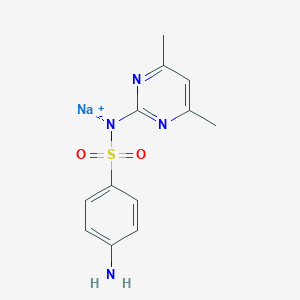
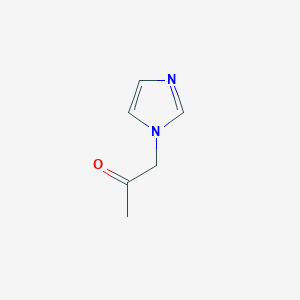
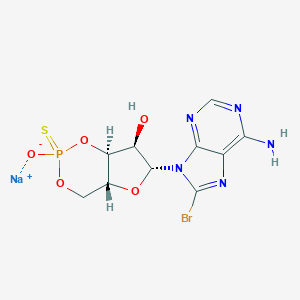

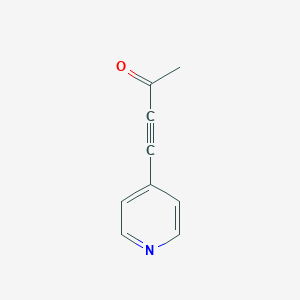
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)


